REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]=[C:5]([N+:7]2[N:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=[C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[N:8]=2)[S:4][C:3]=1[CH3:24].[Br-:25]>C(O)(C)C>[Br-:25].[CH3:1][C:2]1[N:6]=[C:5]([N:7]2[N:8]=[C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[NH2+:10][N:11]2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:4][C:3]=1[CH3:24] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 100 μl of medium and cells
|
Type
|
DISSOLUTION
|
Details
|
to dissolve blue dye
|
Type
|
DISSOLUTION
|
Details
|
After dissolved completely
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
[Br-].CC=1N=C(SC1C)N1N([NH2+]C(=N1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |